Cas no 2648955-95-5 (2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2648955-95-5
- 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
- EN300-27746928
- 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
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- インチ: 1S/C7H4F4O2S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3,7H
- InChIKey: PUOIAGDHZBWPQJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1C(F)F)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 227.98681319g/mol
- どういたいしつりょう: 227.98681319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.5Ų
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27746928-1.0g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 1.0g |
$828.0 | 2025-03-19 | |
Enamine | EN300-27746928-0.5g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 0.5g |
$795.0 | 2025-03-19 | |
Enamine | EN300-27746928-5g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 5g |
$2401.0 | 2023-09-10 | ||
Enamine | EN300-27746928-0.1g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 0.1g |
$729.0 | 2025-03-19 | |
Enamine | EN300-27746928-5.0g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 5.0g |
$2401.0 | 2025-03-19 | |
Enamine | EN300-27746928-2.5g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 2.5g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-27746928-0.05g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 0.05g |
$695.0 | 2025-03-19 | |
Enamine | EN300-27746928-10.0g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 10.0g |
$3561.0 | 2025-03-19 | |
Enamine | EN300-27746928-0.25g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 95.0% | 0.25g |
$762.0 | 2025-03-19 | |
Enamine | EN300-27746928-1g |
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride |
2648955-95-5 | 1g |
$828.0 | 2023-09-10 |
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluorideに関する追加情報
Professional Introduction to Compound with CAS No. 2648955-95-5 and Product Name: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
The compound with the CAS number 2648955-95-5 and the product name 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoromethyl and fluorobenzene moieties, along with the sulfonyl fluoride group, endows this molecule with distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. Among these, sulfonyl fluorides have emerged as particularly versatile functional groups, capable of modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates. The compound in question, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride, exemplifies this trend by integrating multiple fluorinated moieties into a single molecular framework.
The difluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, making it a popular choice in drug design. Additionally, the fluorobenzene ring contributes to the molecule's overall rigidity and electronic properties, which can be fine-tuned to optimize interactions with biological targets. The sulfonyl fluoride moiety further enhances the compound's reactivity, allowing for facile derivatization into various pharmacologically relevant structures. These features collectively position this compound as a promising building block for the synthesis of next-generation therapeutics.
Recent studies have highlighted the importance of fluorinated compounds in oncology and anti-inflammatory drug development. For instance, molecules containing difluoromethyl groups have been shown to exhibit potent antitumor activity by inhibiting key enzymatic pathways involved in cancer cell proliferation. Similarly, fluorobenzene derivatives have demonstrated significant anti-inflammatory effects by modulating cytokine production and immune responses. The combination of these structural elements in 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride suggests its potential utility in addressing a wide range of therapeutic challenges.
From a synthetic chemistry perspective, the preparation of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride involves sophisticated methodologies that leverage modern techniques such as cross-coupling reactions and fluorochemical transformations. The synthesis typically begins with the functionalization of a benzene ring followed by the introduction of both fluorine atoms and the sulfonyl fluoride group. Advanced catalytic systems have been employed to achieve high yields and selectivity in these transformations, underscoring the compound's synthetic complexity and elegance.
The pharmacological evaluation of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride has revealed intriguing properties that warrant further investigation. Preclinical studies indicate that this compound exhibits moderate solubility in both aqueous and organic solvents, which is crucial for formulating effective drug products. Additionally, preliminary toxicity assessments suggest that it is well-tolerated at relevant doses, paving the way for future clinical trials.
In conclusion, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride (CAS No. 2648955-95-5) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of fluorinated moieties offers numerous opportunities for developing novel therapeutics with improved efficacy and safety profiles. As research in this area continues to evolve, this compound is poised to play a pivotal role in shaping the future of drug discovery and development.
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